molecular formula C14H10N2OS B3482466 (5E)-2-amino-5-(naphthalen-2-ylmethylidene)-1,3-thiazol-4-one

(5E)-2-amino-5-(naphthalen-2-ylmethylidene)-1,3-thiazol-4-one

Cat. No.: B3482466
M. Wt: 254.31 g/mol
InChI Key: GQVDMNNANPFKRB-XYOKQWHBSA-N
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Description

(5E)-2-amino-5-(naphthalen-2-ylmethylidene)-1,3-thiazol-4-one is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by the presence of an amino group, a naphthylmethylidene group, and a thiazolone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-amino-5-(naphthalen-2-ylmethylidene)-1,3-thiazol-4-one typically involves the condensation of 2-aminothiazole with a naphthaldehyde derivative under basic or acidic conditions. Common reagents used in this synthesis include:

  • 2-aminothiazole
  • Naphthaldehyde
  • Catalysts such as piperidine or acetic acid

The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactors where the reagents are mixed and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-amino-5-(naphthalen-2-ylmethylidene)-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The naphthylmethylidene group can be reduced to form the corresponding naphthylmethyl compound.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Naphthylmethyl derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5E)-2-amino-5-(naphthalen-2-ylmethylidene)-1,3-thiazol-4-one would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The naphthylmethylidene group could play a role in binding to hydrophobic pockets in proteins, while the thiazolone core might be involved in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    2-aminothiazole: A simpler thiazole derivative with similar reactivity.

    Naphthaldehyde: A precursor in the synthesis of the compound.

    Thiazolone derivatives: Compounds with similar core structures but different substituents.

Uniqueness

(5E)-2-amino-5-(naphthalen-2-ylmethylidene)-1,3-thiazol-4-one is unique due to the combination of the naphthylmethylidene group and the thiazolone core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(5E)-2-amino-5-(naphthalen-2-ylmethylidene)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2OS/c15-14-16-13(17)12(18-14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8H,(H2,15,16,17)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVDMNNANPFKRB-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=C3C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=C/3\C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5E)-2-amino-5-(naphthalen-2-ylmethylidene)-1,3-thiazol-4-one
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(5E)-2-amino-5-(naphthalen-2-ylmethylidene)-1,3-thiazol-4-one
Reactant of Route 3
(5E)-2-amino-5-(naphthalen-2-ylmethylidene)-1,3-thiazol-4-one
Reactant of Route 4
(5E)-2-amino-5-(naphthalen-2-ylmethylidene)-1,3-thiazol-4-one
Reactant of Route 5
(5E)-2-amino-5-(naphthalen-2-ylmethylidene)-1,3-thiazol-4-one
Reactant of Route 6
(5E)-2-amino-5-(naphthalen-2-ylmethylidene)-1,3-thiazol-4-one

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